

Application Note: High-Sensitivity GC-MS Analysis of Diisodecyl Adipate (DIDA)

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Compound of Interest		
Compound Name:	Diisodecyl adipate	
Cat. No.:	B167166	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisodecyl adipate (DIDA) is a high molecular weight adipate ester commonly utilized as a plasticizer in a variety of polymer applications, including food packaging materials and consumer products. Its primary function is to enhance the flexibility and durability of these materials. Due to the potential for migration of DIDA from packaging or products into food, beverages, or other contact substances, its accurate and sensitive quantification is of significant interest for quality control and safety assessment. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of **Diisodecyl adipate**.

Principle

The analytical method involves the extraction of **Diisodecyl adipate** from a sample matrix, followed by separation, identification, and quantification using GC-MS. The sample is introduced into the gas chromatograph, where DIDA is vaporized and separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated DIDA then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting characteristic mass fragments are detected, providing a unique spectral fingerprint for unequivocal identification and accurate quantification.



Experimental Protocols

Sample Preparation (Adapted from methods for adipate plasticizers in food packaging)[1][2]

This protocol describes a general procedure for the extraction of DIDA from a solid polymer matrix.

Materials and Reagents:

- · Dichloromethane (DCM), HPLC grade
- n-Hexane, HPLC grade
- · Methanol, HPLC grade
- · Anhydrous Sodium Sulfate
- Diisodecyl adipate (DIDA) standard
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)[1][2]
- · Glass vials with PTFE-lined caps
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Sample Comminution: Cut the polymer sample into small pieces (approx. 2x2 mm) to increase the surface area for extraction.
- Solvent Extraction:
 - Accurately weigh approximately 1.0 g of the comminuted sample into a glass vial.



- Add 10 mL of dichloromethane.
- Vortex for 5 minutes to ensure thorough mixing.
- Place the vial in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean glass vial.
- SPE Cleanup (Optional, for complex matrices):[1][2]
 - Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of dichloromethane.
 - Load the sample extract onto the conditioned cartridge.
 - Wash the cartridge with 5 mL of a methanol/water mixture to remove polar interferences.
 - Elute the DIDA with 10 mL of dichloromethane.
- Concentration:
 - Dry the extract by passing it through a small column of anhydrous sodium sulfate.
 - Evaporate the solvent to near dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume (e.g., 1 mL) of n-hexane for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are recommended as a starting point and may require optimization for specific instrumentation and applications.



Parameter	Value	
Gas Chromatograph		
Column	DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness[3]	
Injection Volume	1 μL	
Injector Temperature	280 °C	
Injection Mode	Splitless	
Carrier Gas	Helium, constant flow at 1.0 mL/min	
Oven Program	Initial temperature 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min	
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI)	
Ionization Energy	70 eV	
Source Temperature	230 °C	
Quadrupole Temperature	150 °C	
Acquisition Mode	Selected Ion Monitoring (SIM) and/or Full Scan	
Mass Range (Full Scan)	50-500 amu	

Data Presentation Quantitative Data Summary

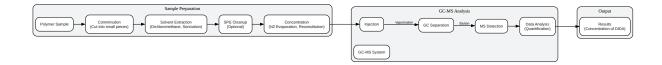
The following table summarizes key quantitative parameters for the analysis of **Diisodecyl adipate**. These values are representative and may vary depending on the specific matrix and instrument performance.



Parameter	Value	Reference
Retention Time (approx.)	15-20 min	Based on typical GC programs for similar compounds
Characteristic m/z lons	129, 269, 287	[4]
Quantification Ion	To be determined empirically, often the most abundant and specific ion (e.g., m/z 287)	
Qualifier Ions	To be determined empirically (e.g., m/z 129, 269)	
Linearity Range	5 - 1000 ng/g	[1][2]
Correlation Coefficient (r²)	> 0.998	[1][2]
Limit of Detection (LOD)	To be determined empirically	
Limit of Quantification (LOQ)	To be determined empirically	_
Recovery	85.7% - 106%	[1][2]

Note: The specific retention time and ion abundances should be confirmed by running a pure standard of **Diisodecyl adipate**.

Visualization of Experimental Workflow





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References

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- To cite this document: BenchChem. [Application Note: High-Sensitivity GC-MS Analysis of Diisodecyl Adipate (DIDA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167166#gas-chromatography-mass-spectrometry-gc-ms-analysis-of-diisodecyl-adipate]

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